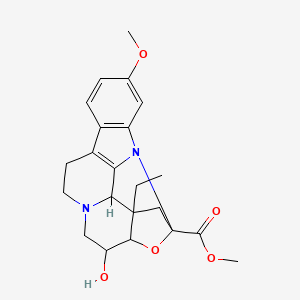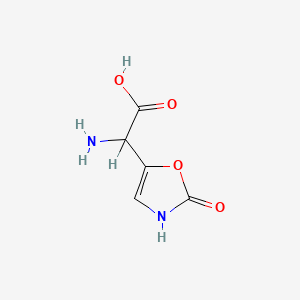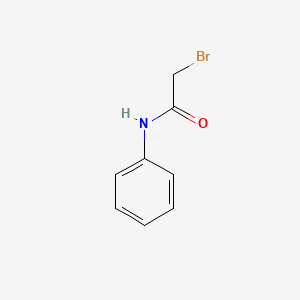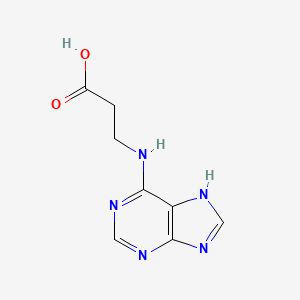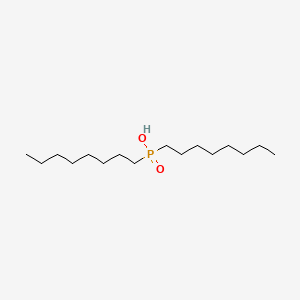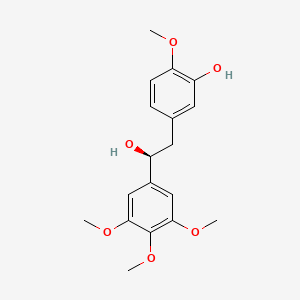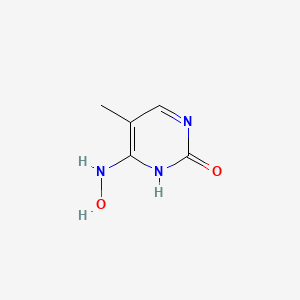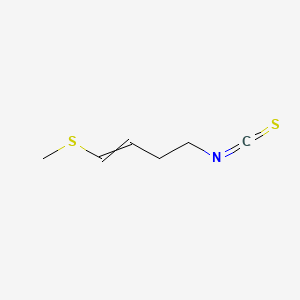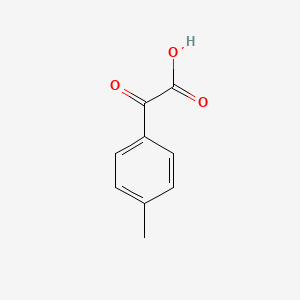
(4-Methylphenyl)(oxo)essigsäure
Übersicht
Beschreibung
(4-Methylphenyl)(oxo)acetic acid, also known as MPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenylacetic acid and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
(4-Methylphenyl)(oxo)essigsäure: hat in der medizinischen Chemie aufgrund ihrer entzündungshemmenden, schmerzstillenden und fiebersenkenden Wirkungen Potenzial gezeigt. Sie wurde zur Behandlung verschiedener Krankheiten untersucht, darunter Krebs, Diabetes und andere Krankheiten {svg_1}. Der Wirkmechanismus der Verbindung wird vermutet, die Produktion von Prostaglandinen zu hemmen, die eine Rolle bei Entzündungen spielen, indem sie die Aktivität von Cyclooxygenase-Enzymen behindert {svg_2}.
Agrochemie
Im Bereich der Agrochemie weist This compound herbizide und insektizide Eigenschaften auf. Sie wird auch für die Synthese neuer Agrochemikalien und Pestizide untersucht. Obwohl der genaue Mechanismus nicht vollständig verstanden ist, wird angenommen, dass er die Produktion von Prostaglandinen hemmt, die auch bei Pflanzen Mediatoren von Entzündungsprozessen sind {svg_3}.
Analytische Chemie
Acetochlor OA: , eine mit This compound verwandte Verbindung, dient als analytischer Referenzstandard. Sie wird in der Umweltprobenquantifizierung mittels Flüssigchromatographie gekoppelt mit Massenspektrometrie (LC-MS) verwendet {svg_4}. Im weiteren Sinne könnte This compound zur Entwicklung von Standards für analytische Verfahren eingesetzt werden.
Wirkmechanismus
Target of Action
The primary target of (4-Methylphenyl)(oxo)acetic acid is believed to be the prostaglandins , which are inflammatory mediators . It has also been shown to impede the activity of cyclooxygenase enzymes involved in prostaglandin production .
Mode of Action
Although the precise mechanism of action remains incompletely understood, it is believed that (4-Methylphenyl)(oxo)acetic acid inhibits the production of prostaglandins . This inhibition is achieved by impeding the activity of cyclooxygenase enzymes, which are involved in prostaglandin production .
Biochemical Pathways
The biochemical pathway primarily affected by (4-Methylphenyl)(oxo)acetic acid is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, the compound disrupts the production of prostaglandins, thereby affecting the inflammatory response .
Result of Action
The molecular and cellular effects of (4-Methylphenyl)(oxo)acetic acid’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can potentially exert anti-inflammatory , analgesic , and antipyretic effects . It has also been explored for potential applications in treating ailments like cancer, diabetes, and other diseases .
Safety and Hazards
Zukünftige Richtungen
The compound has demonstrated noteworthy properties in medicinal chemistry, including anti-inflammatory, analgesic, and antipyretic effects . It has potential applications in treating ailments like cancer, diabetes, and other diseases . In agrochemistry, it has exhibited herbicidal and insecticidal properties . It shows promise in synthesizing new agrochemicals and pesticides . Therefore, future research could focus on these areas.
Biochemische Analyse
Biochemical Properties
(4-Methylphenyl)(oxo)acetic acid plays a crucial role in biochemical reactions, particularly in the inhibition of prostaglandin production. It interacts with cyclooxygenase enzymes, impeding their activity and thereby reducing the synthesis of prostaglandins, which are key inflammatory mediators . This interaction highlights its potential as an anti-inflammatory agent.
Cellular Effects
The effects of (4-Methylphenyl)(oxo)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its anti-inflammatory properties can lead to reduced expression of pro-inflammatory genes and altered metabolic pathways that favor anti-inflammatory states .
Molecular Mechanism
At the molecular level, (4-Methylphenyl)(oxo)acetic acid exerts its effects through binding interactions with cyclooxygenase enzymes. By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, it may influence gene expression by modulating transcription factors involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methylphenyl)(oxo)acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while it remains stable under certain conditions, prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects, although the exact duration of these effects can vary.
Dosage Effects in Animal Models
The effects of (4-Methylphenyl)(oxo)acetic acid vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and analgesic effects without notable toxicity. At higher doses, adverse effects such as gastrointestinal irritation and potential toxicity have been observed . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(4-Methylphenyl)(oxo)acetic acid is involved in metabolic pathways that include interactions with enzymes such as cyclooxygenase. It affects metabolic flux by altering the levels of metabolites involved in inflammation and pain pathways. The compound’s influence on these pathways highlights its potential as a therapeutic agent for inflammatory conditions .
Transport and Distribution
Within cells and tissues, (4-Methylphenyl)(oxo)acetic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects. The compound’s distribution is crucial for its efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of (4-Methylphenyl)(oxo)acetic acid is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its intended sites of action, thereby enhancing its therapeutic effects .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIIPQVTXBPHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221873 | |
| Record name | 4-Methylbenzoylformic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7163-50-0 | |
| Record name | 4-Methylbenzoylformic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007163500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzoylformic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





